molecular formula C16H11NO3 B3021449 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one CAS No. 360762-44-3

4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one

Cat. No.: B3021449
CAS No.: 360762-44-3
M. Wt: 265.26
InChI Key: DMOOPGGQWWPLSI-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C16H11NO3. It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one typically involves the condensation of 4-hydroxycoumarin with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted chromen-2-one derivatives, amine derivatives, and quinone derivatives .

Scientific Research Applications

4-Hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

4-hydroxy-3-(phenyliminomethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-12-8-4-5-9-14(12)20-16(19)13(15)10-17-11-6-2-1-3-7-11/h1-10,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOOPGGQWWPLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52281-05-7
Record name NSC282484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(ANILINOMETHYLENE)-2,4-CHROMANEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one
Reactant of Route 2
4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one
Reactant of Route 3
4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one
Reactant of Route 4
4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one
Reactant of Route 5
4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one
Reactant of Route 6
4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one

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